molecular formula C9H15N3O2S B13052257 N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide

N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide

Cat. No.: B13052257
M. Wt: 229.30 g/mol
InChI Key: GSRUEFOFIQGADS-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group and the methyl group. The final step involves the sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved can include inhibition of metabolic processes or disruption of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Aminomethyl)pyridin-2-YL)-N-methylmethanesulfonamide
  • N-(6-Methylpyridin-2-YL)-N-methylmethanesulfonamide
  • N-(3-(Aminomethyl)-pyridin-2-YL)-N-methylmethanesulfonamide

Uniqueness

N-(3-(Aminomethyl)-6-methylpyridin-2-YL)-N-methylmethanesulfonamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

N-[3-(aminomethyl)-6-methylpyridin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-7-4-5-8(6-10)9(11-7)12(2)15(3,13)14/h4-5H,6,10H2,1-3H3

InChI Key

GSRUEFOFIQGADS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)CN)N(C)S(=O)(=O)C

Origin of Product

United States

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